molecular formula C14H16N2O4S B11010664 ethyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

ethyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B11010664
M. Wt: 308.35 g/mol
InChI Key: LVUKGODXUOEACK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound with a complex structure that includes a thiazole ring, a pyrrole ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which ethyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
  • Methyl 4-(2-ethoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
  • Ethyl 4-(2-methoxy-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H16N2O4S/c1-3-19-11(17)9-10-12(13(18)20-4-2)21-14(15-10)16-7-5-6-8-16/h5-8H,3-4,9H2,1-2H3

InChI Key

LVUKGODXUOEACK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC

Origin of Product

United States

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